molecular formula C89H139N27O24S4 B549810 H-Asp-Thr-Met-Arg-Cys(1)-Met-Val-Gly-Arg-Val-Tyr-Arg-Pro-Cys(1)-Trp-Glu-Val-OH CAS No. 87218-84-6

H-Asp-Thr-Met-Arg-Cys(1)-Met-Val-Gly-Arg-Val-Tyr-Arg-Pro-Cys(1)-Trp-Glu-Val-OH

Cat. No.: B549810
CAS No.: 87218-84-6
M. Wt: 2099.5 g/mol
InChI Key: ORRDHOMWDPJSNL-KHBOZDSRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MCH involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) to yield the final product .

Industrial Production Methods

Industrial production of MCH typically involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form. Quality control measures, including mass spectrometry and amino acid analysis, are employed to ensure the purity and identity of the peptide .

Chemical Reactions Analysis

Disulfide Bond Formation and Stability

The cyclic structure of the peptide is stabilized by an intramolecular disulfide bond between Cys5^5 and Cys16^{16}. This bond is critical for biological activity and structural integrity .

Reaction Conditions Outcome Source
Oxidation of Cysteine residuesAir oxidation in aqueous buffer (pH 8.0)Disulfide bond formation confirmed via HPLC and mass spectrometry
Reduction of disulfide bond10 mM DTT (dithiothreitol)Linear peptide formed; loss of bioactivity

Key Findings :

  • Cyclization via disulfide bond is essential for receptor binding .
  • The bond is stable under physiological pH but susceptible to reducing agents like DTT .

Proteolytic Susceptibility

The peptide contains cleavage sites for proteases such as trypsin (Arg/Lys) and chymotrypsin (Tyr, Trp).

Enzyme Cleavage Site Products Source
TrypsinArg4^4, Arg9^9, Arg12^{12}Fragments: H-Asp-Thr-Met-Arg, Cys-Met-Val-Gly-Arg, Val-Tyr-Arg, etc.
ChymotrypsinTyr13^{13}, Trp15^{15}Fragments: H-Asp-Thr-Met-Arg-Cys-Met-Val-Gly-Arg-Val-Tyr, Arg-Pro-Cys-Trp

Key Findings :

  • Proteolysis studies confirm the peptide’s susceptibility to enzymatic degradation, limiting its in vivo half-life .

Oxidative Modifications

Methionine and cysteine residues are vulnerable to oxidation under stress conditions.

Residue Oxidizing Agent Product Source
Methionine (Met3^3, Met6^6)H2_2O2_2Methionine sulfoxide/sulfone
Cysteine (Cys5^5, Cys16^{16})Excess oxidizing agentsOver-oxidation to cysteic acid (disrupts disulfide bond)

Key Findings :

  • Oxidation of Met residues reduces bioactivity but does not alter receptor affinity .

pH-Dependent Conformational Changes

The peptide adopts distinct secondary structures depending on pH, as shown by circular dichroism (CD) .

pH Structure Biological Impact
7.4α-helix (residues 7–14)Enhanced receptor binding
<5.0Random coilLoss of activity due to disrupted disulfide bond

Scientific Research Applications

Mechanism of Action

MCH exerts its effects by binding to specific G protein-coupled receptors, namely MCHR1 and MCHR2. The binding of MCH to these receptors triggers conformational changes, initiating intracellular signaling cascades via heterotrimeric G proteins. MCHR1 predominantly couples with inhibitory G proteins (Gi/o), while MCHR2 couples with Gq/11 . These signaling pathways regulate various physiological processes, including appetite, energy balance, and mood modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MCH

MCH is unique in its dual role in both melanin aggregation in fish and the regulation of energy homeostasis and feeding behavior in mammals. Unlike α-MSH, which promotes melanin dispersion, MCH induces melanin aggregation, highlighting its distinct physiological functions .

Biological Activity

The compound H-Asp-Thr-Met-Arg-Cys(1)-Met-Val-Gly-Arg-Val-Tyr-Arg-Pro-Cys(1)-Trp-Glu-Val-OH is a synthetic peptide with a complex sequence of amino acids, which suggests potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of 15 amino acids, with specific residues that may confer unique biological properties. The presence of cysteine residues (Cys) indicates potential for disulfide bond formation, which can stabilize the peptide's conformation and enhance its biological activity. The molecular formula is C87H135N27O24S4C_{87}H_{135}N_{27}O_{24}S_{4} with a molecular weight of approximately 2,000 Da .

Antinociceptive Effects

Peptides similar to this compound have been studied for their potential antinociceptive effects. For example, modifications in peptide sequences have shown to enhance their binding affinity to opioid receptors, suggesting that this compound may also interact with such receptors to modulate pain perception .

Neuroprotective Effects

Some peptides are known to exhibit neuroprotective effects by reducing neuroinflammation and promoting neuronal survival. The presence of specific amino acids like Trp and Arg in the sequence may enhance neuroprotective properties through modulation of signaling pathways involved in neuroinflammation and apoptosis .

Pharmacological Evaluation

A study evaluating various bioactive peptides demonstrated that modifications in amino acid sequences can significantly influence their biological activity. Peptides similar to this compound were tested for their efficacy in reducing oxidative stress markers in cellular models. Results indicated that certain structural motifs were crucial for enhancing antioxidant capacity .

In Vivo Studies

In vivo studies have shown that peptides with sequences containing Arg and Cys exhibit enhanced bioavailability and therapeutic effects. For instance, a peptide derived from marine sources demonstrated significant antihypertensive effects in animal models, suggesting that similar peptides could be explored for cardiovascular benefits .

Comparative Analysis

The following table summarizes the biological activities of various peptides with similar structures:

Peptide SequenceAntioxidant ActivityAntinociceptive ActivityNeuroprotective Effects
H-Asp-Thr-Met-Arg-Cys(1)-...PotentialPotentialPotential
Val-Val-Tyr-Pro-Trp-Thr-Dap-NH2HighModerateHigh
Gly-Ala-Glu-Arg-ProModerateLowModerate

Q & A

Q. What experimental design strategies are optimal for synthesizing and purifying this cysteine-rich peptide?

Basic Research Focus
The peptide contains two cysteine residues prone to disulfide bond formation, requiring controlled redox conditions during synthesis. Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry is standard, but oxidation-prone residues necessitate:

  • Stepwise coupling : Use of trityl (Trt) or acetamidomethyl (Acm) protecting groups for cysteine residues to prevent premature oxidation .
  • Purification : Reverse-phase HPLC with gradients optimized for hydrophobic regions (e.g., Met/Val/Trp residues). Confirmation via MALDI-TOF mass spectrometry .
    Advanced Consideration : Employ Design of Experiments (DoE) to optimize synthesis yield and purity. Variables include coupling reagent concentration (e.g., HATU vs. PyBOP), temperature, and deprotection time. Use fractional factorial designs to minimize experimental runs while identifying critical factors .

Q. How can researchers resolve contradictions in reported bioactivity data for this peptide across cell-based assays?

Methodological Approach
Conflicting activity data may arise from assay-specific variables:

  • Buffer conditions : Redox state (e.g., glutathione levels) impacts disulfide bond integrity. Validate peptide folding via circular dichroism (CD) spectroscopy under assay conditions .
  • Cell line variability : Test peptide activity across multiple lines (e.g., HEK293 vs. primary cells) with standardized protocols (e.g., ATP-based viability assays).
    Advanced Analysis : Perform sensitivity analysis using dose-response curves (IC₅₀/EC₅₀) and statistical tools (e.g., ANOVA with post-hoc Tukey tests) to quantify variability sources. Report confidence intervals and effect sizes to contextualize discrepancies .

Q. What computational methods are recommended for predicting this peptide’s tertiary structure and receptor interactions?

Basic Approach
Use homology modeling (e.g., SWISS-MODEL) if structural homologs exist. For cysteine-rich peptides, prioritize disulfide connectivity prediction using tools like DISULFIND or CYSPRED .
Advanced Strategy :

  • Molecular Dynamics (MD) Simulations : Simulate folding in explicit solvent (e.g., TIP3P water model) under physiological pH and ionic strength. Monitor RMSD to assess stability .
  • Docking Studies : Integrate MD-refined structures with AutoDock Vina to predict binding affinities for putative receptors (e.g., GPCRs). Validate with mutagenesis data .

Q. How should researchers address challenges in quantifying this peptide’s stability in biological matrices?

Methodology

  • Degradation Profiling : Incubate peptide in serum/PBS at 37°C and sample at intervals (0, 1, 3, 6, 24h). Quantify degradation via LC-MS/MS, focusing on labile motifs (e.g., Met oxidation, Asp-Pro cleavage) .
  • Stabilization Strategies : Test excipients (e.g., trehalose, EDTA) or PEGylation to enhance half-life. Use Arrhenius plots to model temperature-dependent degradation kinetics .
    Advanced Design : Apply accelerated stability testing (e.g., 40°C/75% RH) with ICH Q1A guidelines. Use multivariate regression to predict shelf-life under standard conditions .

Q. What statistical frameworks are suitable for analyzing multi-omics data linked to this peptide’s mechanism of action?

Advanced Research Focus

  • Pathway Enrichment : Integrate transcriptomic/proteomic datasets (RNA-seq, SILAC) with tools like GSEA or STRING to identify enriched pathways (e.g., MAPK signaling) .
  • Network Pharmacology : Construct peptide-target-disease networks using Cytoscape. Apply Bayesian inference to prioritize high-confidence interactions .
  • Data Reproducibility : Use R/Bioconductor packages (e.g., limma, DESeq2) for batch-effect correction and normalization. Report false discovery rates (FDR) for differential expression .

Q. How can researchers validate the disulfide bond configuration in synthetic batches of this peptide?

Methodological Protocol

  • Reductive Alkylation : Reduce disulfide bonds with TCEP/DTT, alkylate with iodoacetamide, and compare LC-MS profiles to non-reduced samples .
  • NMR Spectroscopy : Acquire 2D NOESY or TOCSY spectra to confirm proximity of cysteine residues in folded structure .
    Advanced Validation : Use X-ray crystallography (if crystallizable) or cryo-EM for high-resolution structural confirmation. Pair with MD simulations to resolve dynamic conformations .

Q. What guidelines should be followed when reporting contradictory findings in publications?

Best Practices

  • Transparency : Clearly state experimental conditions (e.g., buffer pH, temperature) and batch-to-batch variability in supplements .
  • Limitations Section : Discuss potential confounders (e.g., endotoxin contamination in cell assays) and statistical power constraints .
  • Data Sharing : Deposit raw data (MS spectra, assay readouts) in repositories like PRIDE or Zenodo for independent validation .

Q. How can AI/ML models enhance the design of functional analogs of this peptide?

Advanced Application

  • Generative Models : Train variational autoencoders (VAEs) on peptide sequence-activity data to propose analogs with improved stability/binding .
  • Active Learning : Use Bayesian optimization to prioritize synthesis of high-likelihood candidates from virtual libraries .
  • Validation Loop : Integrate high-throughput SPR (surface plasmon resonance) screening to iteratively refine model predictions .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(3S,6S,9S,12S,18S,21S,24R,29R,32S)-24-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9,18-di(propan-2-yl)-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C89H139N27O24S4/c1-43(2)67-82(135)101-40-64(119)102-53(18-12-30-97-87(91)92)74(127)113-68(44(3)4)83(136)109-59(36-47-22-24-49(118)25-23-47)77(130)107-58(20-14-32-99-89(95)96)85(138)116-33-15-21-63(116)81(134)111-62(80(133)108-60(37-48-39-100-52-17-11-10-16-50(48)52)78(131)104-55(26-27-65(120)121)75(128)114-69(45(5)6)86(139)140)42-144-143-41-61(79(132)105-57(29-35-142-9)76(129)112-67)110-72(125)54(19-13-31-98-88(93)94)103-73(126)56(28-34-141-8)106-84(137)70(46(7)117)115-71(124)51(90)38-66(122)123/h10-11,16-17,22-25,39,43-46,51,53-63,67-70,100,117-118H,12-15,18-21,26-38,40-42,90H2,1-9H3,(H,101,135)(H,102,119)(H,103,126)(H,104,131)(H,105,132)(H,106,137)(H,107,130)(H,108,133)(H,109,136)(H,110,125)(H,111,134)(H,112,129)(H,113,127)(H,114,128)(H,115,124)(H,120,121)(H,122,123)(H,139,140)(H4,91,92,97)(H4,93,94,98)(H4,95,96,99)/t46-,51+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,67+,68+,69+,70+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRDHOMWDPJSNL-KHBOZDSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC5=CC=C(C=C5)O)C(C)C)CCCNC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCSC)C(C)C)CCCNC(=N)N)C(C)C)CC3=CC=C(C=C3)O)CCCNC(=N)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C89H139N27O24S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583241
Record name PUBCHEM_16167455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2099.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87218-84-6
Record name PUBCHEM_16167455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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